azanium;2,4-di(tridecyl)benzenesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

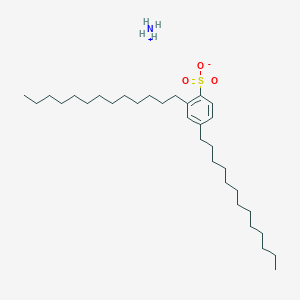

Azanium;2,4-di(tridecyl)benzenesulfonate is an organosulfur compound that belongs to the class of benzenesulfonates. It is characterized by the presence of two tridecyl groups attached to the benzene ring at the 2 and 4 positions, along with an ammonium ion (azanium) as the counterion. This compound is known for its surfactant properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azanium;2,4-di(tridecyl)benzenesulfonate typically involves the sulfonation of 2,4-di(tridecyl)benzene. The reaction is carried out using concentrated sulfuric acid, which introduces the sulfonic acid group (-SO3H) into the benzene ring. The resulting sulfonic acid is then neutralized with ammonium hydroxide to form the ammonium salt.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar process but on a larger scale. The sulfonation reaction is conducted in large reactors with precise control over temperature and reaction time to ensure complete sulfonation. The neutralization step is also carefully monitored to achieve the desired purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Azanium;2,4-di(tridecyl)benzenesulfonate can undergo various chemical reactions, including:

Oxidation: The sulfonic acid group can be oxidized to form sulfonic acid derivatives.

Reduction: The compound can be reduced to form sulfonates with different oxidation states.

Substitution: The tridecyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often require catalysts such as aluminum chloride (AlCl3) and elevated temperatures.

Major Products

The major products formed from these reactions include various sulfonic acid derivatives, reduced sulfonates, and substituted benzenesulfonates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Surfactant Applications

Azanium; 2,4-di(tridecyl)benzenesulfonate is primarily utilized as a surfactant due to its ability to reduce surface tension in liquids. This property makes it suitable for several applications:

Emulsifiers

- Used in food and cosmetic industries to stabilize emulsions.

- Enhances the mixing of oil and water phases in formulations.

Detergents

- Acts as a cleaning agent in household and industrial detergents.

- Effective in removing grease and stains due to its surfactant properties.

Antimicrobial Applications

Research indicates that azanium; 2,4-di(tridecyl)benzenesulfonate exhibits antimicrobial activity, making it valuable in:

Antimicrobial Formulations

- Incorporated into products aimed at sanitizing surfaces and equipment in healthcare settings.

- Effective against a broad spectrum of bacteria and fungi, which is crucial for maintaining hygiene standards.

Industrial Applications

The compound's unique properties extend its use into various industrial sectors:

Coatings

- Used in formulating antifouling coatings for marine applications.

- Provides protection against biofouling by creating a surface that is inhospitable to marine organisms.

Water Treatment

- Serves as a demulsifier in oil-water separation processes, enhancing the efficiency of water treatment systems.

- Facilitates the removal of contaminants from wastewater.

Data Table: Applications of Azanium; 2,4-Di(tridecyl)benzenesulfonate

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Surfactants | Emulsifiers for food and cosmetics | Stabilizes mixtures |

| Detergents | Household cleaning products | Enhances stain removal |

| Antimicrobial | Sanitizing agents | Broad-spectrum antimicrobial activity |

| Industrial Coatings | Antifouling marine coatings | Protects surfaces from biofouling |

| Water Treatment | Demulsifier in oil-water separation | Improves efficiency of wastewater treatment |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of azanium; 2,4-di(tridecyl)benzenesulfonate demonstrated significant effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus. The compound was tested at varying concentrations, revealing a minimum inhibitory concentration (MIC) that supports its use in sanitizing formulations for healthcare environments.

Case Study 2: Emulsion Stability

In another investigation focusing on the use of azanium; 2,4-di(tridecyl)benzenesulfonate as an emulsifier, researchers found that it significantly improved the stability of oil-in-water emulsions compared to traditional emulsifiers. This finding is particularly beneficial for the formulation of creams and lotions in the cosmetic industry.

Mechanism of Action

The mechanism of action of azanium;2,4-di(tridecyl)benzenesulfonate is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing it to solubilize hydrophobic molecules. This property is particularly useful in biological and chemical applications where the solubilization of hydrophobic compounds is required. The molecular targets and pathways involved include interactions with cell membranes and proteins, leading to their solubilization and stabilization.

Comparison with Similar Compounds

Similar Compounds

- Azanium;2,4-di(nonyl)benzenesulfonate

- Azanium;2,4-didecylbenzenesulfonate

- Azanium;2,4-dimethylbenzenesulfonate

Uniqueness

Azanium;2,4-di(tridecyl)benzenesulfonate is unique due to its longer tridecyl chains, which enhance its surfactant properties compared to similar compounds with shorter alkyl chains. This makes it particularly effective in applications requiring strong surfactant activity and the solubilization of highly hydrophobic molecules.

Properties

CAS No. |

81611-39-4 |

|---|---|

Molecular Formula |

C32H61NO3S |

Molecular Weight |

539.9 g/mol |

IUPAC Name |

azanium;2,4-di(tridecyl)benzenesulfonate |

InChI |

InChI=1S/C32H58O3S.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-30-27-28-32(36(33,34)35)31(29-30)26-24-22-20-18-16-14-12-10-8-6-4-2;/h27-29H,3-26H2,1-2H3,(H,33,34,35);1H3 |

InChI Key |

XJGRYQGNKQEMIP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCC1=CC(=C(C=C1)S(=O)(=O)[O-])CCCCCCCCCCCCC.[NH4+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.